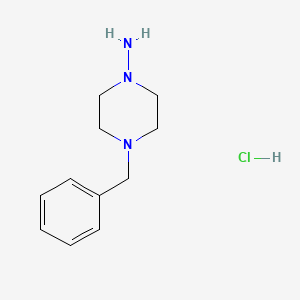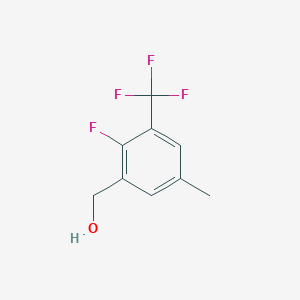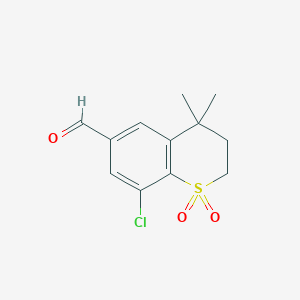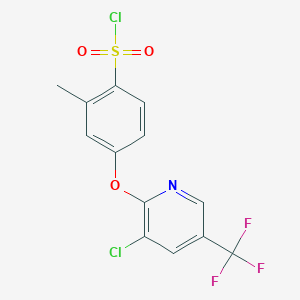
2-(Azetidine-1-carbonyl)-4-fluoroaniline
Übersicht
Beschreibung
“2-(Azetidine-1-carbonyl)-4-fluoroaniline” is a chemical compound that has not been extensively studied . It contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle . These types of structures have seen increased prominence as saturated building blocks in the field of drug discovery in recent years .
Synthesis Analysis
The synthesis of azetidines has been a topic of research interest. A method involving visible-light-mediated intermolecular [2+2] photocycloadditions has been reported . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular formula of “2-(Azetidine-1-carbonyl)-4-fluoroaniline” is C11H11FN2O2 . It has a molecular weight of 222.22 g/mol . The InChI string and Canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Azetidine-1-carbonyl)-4-fluoroaniline” include a molecular weight of 222.22 g/mol, XLogP3-AA of 0.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 2, Exact Mass of 222.08045576 g/mol, Monoisotopic Mass of 222.08045576 g/mol, Topological Polar Surface Area of 63.4 Ų, Heavy Atom Count of 16, and Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen
1. Biochemical and Molecular Analysis
Azetidine-based compounds, including 2-(Azetidine-1-carbonyl)-4-fluoroaniline, have been studied for their potential role in altering protein synthesis and affecting ion transport in plants. One study found that Azetidine 2-carboxylic acid (AZ), a related compound, does not inhibit protein assembly but alters the effectiveness of enzymes produced. This was shown to impact the release of ions to the xylem in barley roots, highlighting the biochemical applications of azetidine derivatives in plant physiology and molecular biology research (Pitman et al., 1977).
2. Synthesis and Structural Analysis
The compound's structural importance in chemistry is underscored by research into azetidin-3-ones, a class of compounds structurally related to 2-(Azetidine-1-carbonyl)-4-fluoroaniline. Studies on azetidine indicate its potential in synthesizing functionalized azetidines, which are not found in nature but serve as versatile substrates for chemical synthesis. This emphasizes the compound's role in enabling the synthesis of novel chemical structures with potential applications in medicinal chemistry and drug development (Ye, He, & Zhang, 2011).
3. Development of Novel Therapeutics
Another study focused on the synthesis of new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones. This demonstrates the relevance of azetidine-based compounds like 2-(Azetidine-1-carbonyl)-4-fluoroaniline in the creation of new antibacterial and anticancer agents, showing their significant role in pharmaceutical research and drug design (Rajulu et al., 2014).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “2-(Azetidine-1-carbonyl)-4-fluoroaniline” could involve further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry . The development of efficient synthetic methods to access functionalized azetidines could also be a promising area of research .
Wirkmechanismus
Target of Action
The primary target of 2-(Azetidine-1-carbonyl)-4-fluoroaniline is Glucokinase (GK) . GK is a key regulator of glucose homeostasis and serves as a “glucose-sensor” in pancreatic cells, eliciting glucose-stimulated insulin secretion, and as a glucose “gate-keeper” in hepatocytes, promoting hepatic glucose uptake and glycogen synthesis and storage .
Mode of Action
2-(Azetidine-1-carbonyl)-4-fluoroaniline is a partial activator of Glucokinase . It interacts with GK to increase its activity, which in turn increases insulin secretion from the pancreas and promotes glycogen synthesis in the liver . This results in a reduction of hepatic glucose output, thereby improving glycaemic control in patients with Type 2 Diabetes Mellitus (T2DM) .
Biochemical Pathways
The activation of GK by 2-(Azetidine-1-carbonyl)-4-fluoroaniline affects the glycolysis pathway . By increasing the activity of GK, the compound promotes the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to increased glycogen synthesis and storage in the liver, and a decrease in hepatic glucose output .
Pharmacokinetics
The pharmacokinetics of 2-(Azetidine-1-carbonyl)-4-fluoroaniline are characterized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . The compound has shown promising in vivo efficacy and preclinical ADME and safety profiles, which led to its advancement into human clinical trials .
Result of Action
The activation of GK by 2-(Azetidine-1-carbonyl)-4-fluoroaniline leads to molecular and cellular effects that improve glycaemic control in patients with T2DM . At the molecular level, the compound increases the activity of GK, leading to increased insulin secretion and glycogen synthesis . At the cellular level, this results in a decrease in hepatic glucose output, thereby reducing blood glucose levels .
Eigenschaften
IUPAC Name |
(2-amino-5-fluorophenyl)-(azetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYOYJSAJITBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidine-1-carbonyl)-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




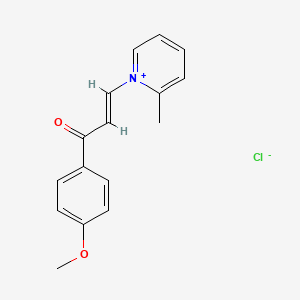

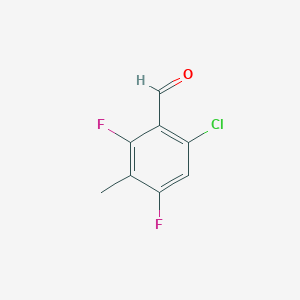

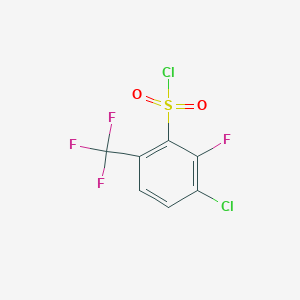
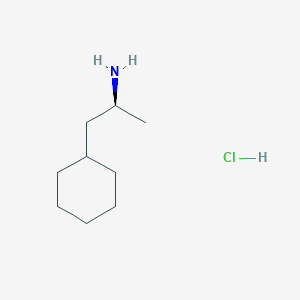
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)
